6-Pyridin-4-yl-1H-indazole
Overview
Description
6-Pyridin-4-yl-1H-indazole is a heterocyclic compound that features both a pyridine ring and an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to target the ataxia telangiectasia related (atr) kinase . The ATR kinase plays a crucial role in DNA damage response mechanisms, making it a potential target for cancer treatments .
Mode of Action
Compounds with similar structures, such as ceralasertib, inhibit the atr kinase . This inhibition can disrupt the DNA damage response mechanism, potentially leading to cell death in cancerous cells .
Biochemical Pathways
Similar compounds have been found to affect the dna damage response pathway by inhibiting the atr kinase . This can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis in cancer cells by inhibiting the atr kinase and disrupting the dna damage response mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with appropriate substituents to form the indazole core, followed by coupling reactions to attach the pyridine ring .
Industrial Production Methods
Industrial production methods for 6-Pyridin-4-yl-1H-indazole often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-4-yl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield fully reduced indazole derivatives .
Scientific Research Applications
6-Pyridin-4-yl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another compound with a pyridine ring, used in similar applications.
N-(Pyridin-4-yl)pyridin-4-amine: Known for its antimicrobial properties.
Uniqueness
6-Pyridin-4-yl-1H-indazole is unique due to its specific combination of the pyridine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-pyridin-4-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAANRKGDGDHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693051 | |
Record name | 6-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-89-6 | |
Record name | 6-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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